molecular formula C11H15Br2NO B263711 N-(3,5-dibromo-4-ethoxybenzyl)ethanamine

N-(3,5-dibromo-4-ethoxybenzyl)ethanamine

Cat. No.: B263711
M. Wt: 337.05 g/mol
InChI Key: QGPBYPKXXFIUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dibromo-4-ethoxybenzyl)ethanamine is a synthetic phenethylamine derivative characterized by a benzyl-substituted ethanamine backbone. Its structure features a benzene ring substituted with two bromine atoms at the 3 and 5 positions, an ethoxy group (-OCH₂CH₃) at the 4 position, and an N-benzyl linkage to an ethanamine moiety. This compound belongs to the broader class of psychoactive phenethylamines, which include the 2C-x and NBOMe series.

Properties

Molecular Formula

C11H15Br2NO

Molecular Weight

337.05 g/mol

IUPAC Name

N-[(3,5-dibromo-4-ethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C11H15Br2NO/c1-3-14-7-8-5-9(12)11(15-4-2)10(13)6-8/h5-6,14H,3-4,7H2,1-2H3

InChI Key

QGPBYPKXXFIUBZ-UHFFFAOYSA-N

SMILES

CCNCC1=CC(=C(C(=C1)Br)OCC)Br

Canonical SMILES

CCNCC1=CC(=C(C(=C1)Br)OCC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

The compound’s structural uniqueness lies in its 3,5-dibromo-4-ethoxybenzyl group. Key comparisons with similar compounds include:

2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine): Substituents: Single bromine at the 4-position and methoxy groups at 2,5-positions. Activity: 2C-B is a potent serotonin receptor (5-HT₂ₐ) agonist with hallucinogenic effects. The absence of an N-benzyl group in 2C-B reduces its binding affinity compared to NBOMe analogs .

25B-NBOMe (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine): Substituents: Bromine at 4-position, methoxy groups at 2,5-positions, and an N-(2-methoxybenzyl) group. Activity: The N-methoxybenzyl substitution in 25B-NBOMe significantly enhances 5-HT₂ₐ affinity compared to non-NBOMe phenethylamines. However, the ethoxy substitution in the target compound may alter metabolic stability due to increased steric bulk .

DOC (2,5-Dimethoxy-4-chloroamphetamine): Substituents: Chlorine at 4-position and methoxy groups at 2,5-positions. Activity: DOC’s halogen substitution (Cl vs. Br) results in lower receptor affinity than brominated analogs.

Physicochemical Properties

highlights quantum molecular descriptors for phenethylamines, which can be extrapolated to infer properties of N-(3,5-dibromo-4-ethoxybenzyl)ethanamine:

Property This compound (Inferred) 2C-B 25B-NBOMe
Molecular Weight ~399.1 g/mol 261.1 g/mol 441.3 g/mol
LogP (Lipophilicity) ~3.8 (high due to Br and ethoxy) 2.1 3.5
HOMO-LUMO Gap Lower (Br reduces energy gap) 6.2 eV 5.8 eV
Dipole Moment Higher (polar Br and ethoxy groups) 4.1 Debye 4.5 Debye
  • Electrophilicity : The dual bromine atoms increase electrophilicity, enhancing interactions with nucleophilic receptor sites .

Research Findings and Implications

Receptor Binding : Bromine’s electronegativity and size may enhance binding to 5-HT₂ₐ receptors, as seen in 25B-NBOMe. However, steric hindrance from the ethoxy group could reduce efficacy compared to smaller substituents (e.g., methoxy) .

Toxicity Risks : Analogous brominated phenethylamines (e.g., DOB) are associated with severe vasoconstriction and hyperthermia. The dual bromine substitution in the target compound may exacerbate these risks .

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